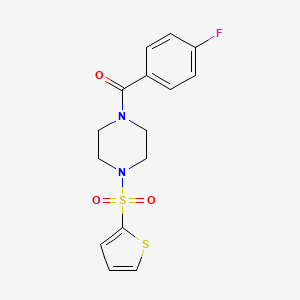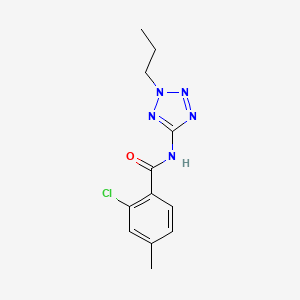![molecular formula C15H14N2O3S B5786738 N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide, also known as MATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. In agriculture, this compound has been studied for its potential as a plant growth regulator and as a means to control plant diseases. In material science, this compound has been investigated for its potential as a building block for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide is not fully understood, but it is believed to be related to its ability to interact with various cellular targets, including enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response. This compound has also been shown to interact with various proteins, including tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target system. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, this compound has been shown to reduce the production of inflammatory cytokines, leading to the suppression of inflammation. In plants, this compound has been shown to regulate various physiological processes, including seed germination, root growth, and flowering.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of potential applications. However, this compound also has some limitations, including its relatively low solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide. In medicine, further research is needed to elucidate the mechanism of action of this compound and to optimize its anticancer and anti-inflammatory activities. In agriculture, further research is needed to assess the efficacy and safety of this compound as a plant growth regulator and as a means to control plant diseases. In material science, further research is needed to explore the potential of this compound as a building block for the synthesis of functional materials.
Synthesemethoden
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide can be synthesized through a simple one-pot reaction between 2-thiophenecarbohydrazide and 2-methoxyphenylacrylic acid under basic conditions. The reaction yields a yellow solid that can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including NMR, IR, and mass spectrometry.
Eigenschaften
IUPAC Name |
N'-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-12-6-3-2-5-11(12)8-9-14(18)16-17-15(19)13-7-4-10-21-13/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNXUAMHYPROCV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)



![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)




![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)
